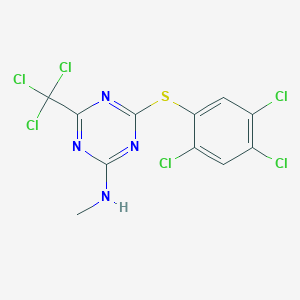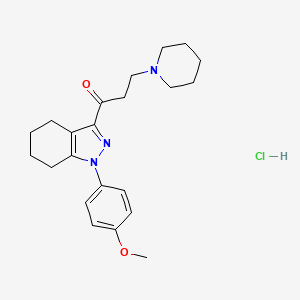
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperidine ring and a methoxyphenyl group in its structure suggests that it may have interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride typically involves multiple steps:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Methoxyphenyl Group: This step may involve the use of methoxy-substituted benzaldehydes or similar reagents.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions or reductive amination.
Formation of the Monohydrochloride Salt: The final compound is often converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or ketones.
Reduction: Reduction of the ketone group to alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the indazole and piperidine rings suggests that it may modulate signaling pathways or inhibit specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanone, 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-3-piperidino-: Lacks the methoxyphenyl group.
1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-morpholino-: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The unique combination of the methoxyphenyl group and the piperidine ring in 1-Propanone, 1-(4,5,6,7-tetrahydro-1-(p-methoxyphenyl)-1H-indazol-3-yl)-3-piperidino-, monohydrochloride may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
21484-45-7 |
|---|---|
Formule moléculaire |
C22H30ClN3O2 |
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
1-[1-(4-methoxyphenyl)-4,5,6,7-tetrahydroindazol-3-yl]-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C22H29N3O2.ClH/c1-27-18-11-9-17(10-12-18)25-20-8-4-3-7-19(20)22(23-25)21(26)13-16-24-14-5-2-6-15-24;/h9-12H,2-8,13-16H2,1H3;1H |
Clé InChI |
USLKPCGKKJYTHS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(=O)CCN4CCCCC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
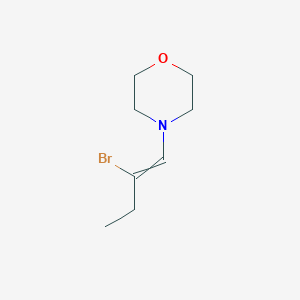
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
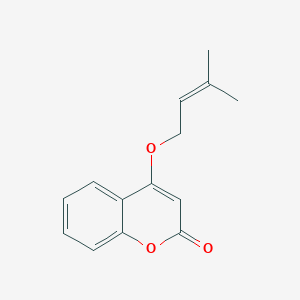
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
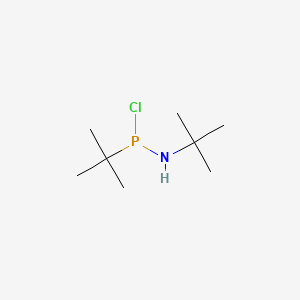
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
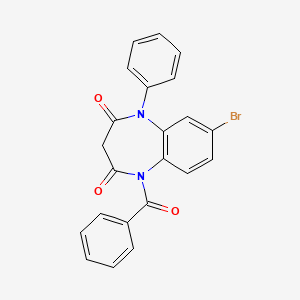
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)
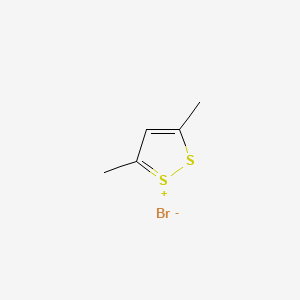
![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
